molecular formula C7H5Cl3O B1604619 (Trichloromethoxy)benzene CAS No. 34888-05-6

(Trichloromethoxy)benzene

Cat. No.: B1604619
CAS No.: 34888-05-6
M. Wt: 211.5 g/mol
InChI Key: CLYZNABPUKUSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trichloromethoxy)benzene, also known as phenyl trichloromethyl ether, is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of benzene where a trichloromethoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

(Trichloromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of new materials with specific properties.

    Chemical Research: It serves as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.

Safety and Hazards

(Trichloromethoxy)benzene should be handled with care as it can cause irritation to the skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water . It should be stored in a dry and cool place, away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trichloromethoxy)benzene typically involves the chlorination of anisole (methoxybenzene) in the presence of a chlorinating agent such as chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethoxy group. The reaction can be represented as follows:

C6H5OCH3+3Cl2C6H5OCCl3+3HCl\text{C}_6\text{H}_5\text{OCH}_3 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{OCCl}_3 + 3\text{HCl} C6​H5​OCH3​+3Cl2​→C6​H5​OCCl3​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a chlorination reactor where anisole is continuously fed, and chlorine gas is introduced. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield of the desired product. The crude product is then purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the trichloromethoxy group is replaced by other nucleophiles. For example, reaction with sodium methoxide can yield methoxybenzene.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form benzoic acid and hydrochloric acid.

    Reduction: Reduction of this compound can lead to the formation of benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Hydrolysis: Water or aqueous acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Methoxybenzene: Formed through nucleophilic substitution.

    Benzoic Acid: Formed through hydrolysis.

    Benzyl Alcohol Derivatives: Formed through reduction.

Mechanism of Action

The mechanism of action of (Trichloromethoxy)benzene involves its reactivity towards nucleophiles and its ability to undergo substitution and hydrolysis reactions. The trichloromethoxy group is highly reactive, making the compound a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but with a trichloromethyl group instead of a trichloromethoxy group.

    Trichloroanisole: Similar in structure but with a different substitution pattern on the benzene ring.

Uniqueness: (Trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and chemical research.

Properties

IUPAC Name

trichloromethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYZNABPUKUSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067877
Record name Benzene, (trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34888-05-6, 53452-80-5
Record name (Trichloromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34888-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (trichloromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034888056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, trichloromethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (trichloromethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trichloromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trichloromethoxy)benzene
Reactant of Route 2
(Trichloromethoxy)benzene
Reactant of Route 3
(Trichloromethoxy)benzene
Reactant of Route 4
(Trichloromethoxy)benzene
Reactant of Route 5
(Trichloromethoxy)benzene
Reactant of Route 6
(Trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.